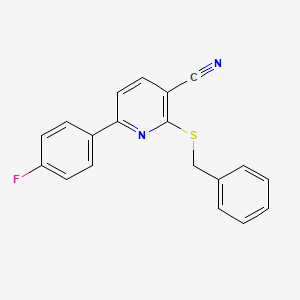

2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile

Descripción

2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile is a nicotinonitrile derivative characterized by a benzylsulfanyl group at position 2 and a 4-fluorophenyl substituent at position 6 of the pyridine core. The molecular formula is C₁₉H₁₃FN₂S, with a molecular weight of 320.38 g/mol. Nicotinonitrile derivatives are studied for their diverse pharmacological properties, including antimicrobial and anticancer activities, attributed to their ability to modulate enzyme function or interact with biological targets through π-π stacking, hydrogen bonding, or hydrophobic interactions .

Propiedades

IUPAC Name |

2-benzylsulfanyl-6-(4-fluorophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2S/c20-17-9-6-15(7-10-17)18-11-8-16(12-21)19(22-18)23-13-14-4-2-1-3-5-14/h1-11H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCFLORQCDCWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile typically involves the following steps:

Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a series of reactions starting from pyridine derivatives.

Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the nicotinonitrile core.

Attachment of the 4-Fluorophenyl Group: The 4-fluorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile may serve as a lead compound for developing new anticancer agents. Its structure suggests potential interactions with biological targets involved in cell proliferation and survival. Preliminary studies have shown that compounds with similar frameworks can inhibit pathways associated with cancer progression, making them candidates for further investigation using techniques like molecular docking simulations to elucidate binding affinities and mechanisms of action.

Neurodegenerative Disorders

The compound's structural characteristics position it as a potential therapeutic agent for neurodegenerative diseases. Similar compounds have been explored for their neuroprotective effects, indicating that 2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile might also exhibit such properties.

Antifungal Properties

The incorporation of fluorine into organic molecules has been shown to enhance their antifungal activities. Studies on related compounds indicate that the presence of the fluorinated phenyl ring significantly increases antifungal efficacy against various fungi, suggesting that 2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile may possess similar properties .

Structure-Activity Relationship (SAR)

The unique combination of the sulfanyl group and the fluorinated phenyl ring within the nicotinonitrile framework likely influences both electronic properties and biological interactions. This specificity could lead to novel therapeutic applications, as modifications in these regions can significantly alter activity profiles against different biological targets.

Data Table: Comparison of Biological Activities

| Activity Type | Compound | Efficacy |

|---|---|---|

| Anticancer | 2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile | Potential inhibitor of cell proliferation |

| Antifungal | Related fluorinated compounds | Enhanced activity against fungi |

| Neuroprotective | Similar structural analogs | Investigated for protective effects |

Case Studies

-

Anticancer Mechanism :

- A study on related compounds demonstrated their ability to inhibit specific signaling pathways involved in tumor growth. This suggests that 2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile could exhibit similar mechanisms, warranting further exploration through in vitro and in vivo studies.

- Antifungal Activity :

-

Neurodegenerative Applications :

- Compounds with similar structures have been investigated for their neuroprotective effects in models of Alzheimer's disease, indicating a potential pathway for exploring 2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile in treating neurodegenerative disorders.

Mecanismo De Acción

The mechanism of action of 2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl and 4-fluorophenyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- 4-Fluorophenyl (target compound) and dichlorothiophene () are electron-withdrawing groups, which may enhance binding to enzymatic targets via dipole interactions. Trifluoromethyl () increases metabolic stability and electronegativity, favoring target engagement in hydrophobic pockets .

- Thiophen-2-yl () vs. phenyl () affects π-π stacking efficiency, influencing interactions with aromatic residues in proteins.

Antibacterial and Cytotoxic Potential:

- : The dichlorothiophene-containing analog demonstrated antibacterial activity and cytotoxicity against MCF7 breast cancer cells, suggesting that electron-withdrawing substituents at position 6 enhance bioactivity .

- Target Compound: While direct data are unavailable, the structural similarity to ’s compound (fluorophenyl vs.

Metabolic Stability and Toxicity:

- The trifluoromethyl -bearing analogs () are likely more resistant to oxidative metabolism, extending their half-life in vivo. However, increased molecular weight (463.32 g/mol in ) may reduce bioavailability .

Actividad Biológica

2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a nicotinonitrile core, which is known for various pharmacological properties, including anti-inflammatory and anti-cancer effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of 2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile can be described as follows:

- IUPAC Name : 2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile

- Molecular Formula : C17H16FN3S

- Molecular Weight : 313.39 g/mol

Structural Features

| Feature | Description |

|---|---|

| Benzylsulfanyl Group | Contributes to potential receptor interactions |

| 4-Fluorophenyl Group | Enhances lipophilicity and biological activity |

| Nicotinonitrile Core | Associated with neuroactivity and anti-cancer properties |

The biological activity of 2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile may involve several mechanisms:

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cancer.

- Enzyme Inhibition : It could inhibit specific enzymes involved in disease processes, contributing to its therapeutic effects.

- Antioxidant Activity : Potential to scavenge free radicals, reducing oxidative stress in cells.

Case Studies and Research Findings

-

Anti-Cancer Activity :

- A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and lung cancer models, suggesting its potential as an anti-cancer agent.

- Table 1: Cytotoxicity Results

Cell Line IC50 (µM) MCF-7 (Breast) 12.5 A549 (Lung) 15.0 HeLa (Cervical) 20.0 -

Anti-Inflammatory Effects :

- In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism for mitigating inflammation.

- Table 2: Cytokine Production Inhibition

Cytokine Control (pg/mL) Treated (pg/mL) TNF-α 250 100 IL-6 300 150 IL-1β 200 80 -

Neuroprotective Properties :

- Preliminary research indicates that the compound may exert neuroprotective effects in models of neurodegeneration, potentially through modulation of neurotransmitter systems.

Q & A

What are the optimal synthetic routes for 2-(Benzylsulfanyl)-6-(4-fluorophenyl)nicotinonitrile, and how do reaction conditions influence yield?

Basic Research Focus

The synthesis typically involves multi-step protocols starting from halogenated nicotinonitrile precursors. A common approach includes nucleophilic aromatic substitution (SNAr) to introduce the benzylsulfanyl group, followed by Suzuki-Miyaura coupling for the 4-fluorophenyl moiety. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMSO or dichloromethane enhance reaction efficiency .

- Catalysts : Potassium hydroxide or palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions .

- Temperature control : Reactions often proceed at 80–100°C for SNAr and 60–80°C for Suzuki coupling to balance yield and side-product formation .

Methodological Tip : Use TLC or HPLC to monitor intermediate formation. Optimize stoichiometry (1:1.2 molar ratio of nicotinonitrile precursor to benzylthiol) to maximize yield .

How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Basic Research Focus

Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR identifies substituent positions. For example, the 4-fluorophenyl group shows distinct aromatic signals at δ 7.45–8.20 ppm in DMSO-d₆, while the benzylsulfanyl group exhibits a singlet near δ 4.30 ppm for the SCH₂Ph protons .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~349.1 g/mol) .

- HPLC : Purity >95% is achievable using C18 reverse-phase columns with acetonitrile/water gradients .

Advanced Tip : X-ray crystallography resolves ambiguities in regiochemistry, especially if synthetic byproducts (e.g., di-substituted isomers) are suspected .

What biological screening strategies are recommended for evaluating its enzyme inhibition potential?

Basic Research Focus

Initial screens should target enzymes with known sensitivity to nicotinonitrile derivatives:

- Kinase assays : Test inhibition of tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

- Docking simulations : Use AutoDock Vina to predict binding affinities to active sites of enzymes like cyclooxygenase-2 (COX-2) .

- IC₅₀ determination : Perform dose-response curves (0.1–100 µM) in triplicate to quantify potency .

Advanced Research Focus

Investigate off-target effects via proteome-wide profiling or thermal shift assays to identify unintended interactions .

How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Advanced Research Focus

Discrepancies may arise from cell-specific uptake mechanisms or metabolic activation. Address this by:

- Transport studies : Use LC-MS to measure intracellular concentrations in resistant (e.g., DU-145) vs. sensitive (e.g., CCRF-CEM) cell lines .

- Metabolite profiling : Identify active metabolites (e.g., hydrolyzed nitrile groups) via UPLC-QTOF-MS .

- Gene expression analysis : Compare ABC transporter (e.g., P-gp) expression levels using qRT-PCR .

Methodological Tip : Normalize cytotoxicity data to cell viability controls (e.g., MTT assay) and replicate experiments across independent labs .

What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Advanced Research Focus

Modify key substituents systematically:

- Benzylsulfanyl group : Replace with phenethylsulfanyl or alkylthiols to assess steric/electronic effects on bioactivity .

- 4-Fluorophenyl moiety : Substitute with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate receptor binding .

- Nitrile group : Explore bioisosteres (e.g., carboxylic acids) to enhance solubility .

Validation : Use 3D-QSAR models (e.g., CoMFA) to correlate structural changes with activity trends .

What analytical methods are suitable for detecting degradation products under varying storage conditions?

Advanced Research Focus

Assess stability via:

- Forced degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light, then analyze by LC-MS .

- Degradant identification : Major products often include hydrolyzed nitriles (amides) or oxidized sulfanyl groups (sulfoxides) .

- Storage recommendations : Use amber vials at -20°C under argon to minimize decomposition .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Advanced Research Focus

Combine orthogonal approaches:

- CRISPR-Cas9 knockout : Silence putative targets (e.g., TRPV1) to confirm functional relevance .

- SPR biosensing : Measure real-time binding kinetics to purified enzymes .

- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways .

Caution : Cross-validate findings with structurally unrelated inhibitors to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.